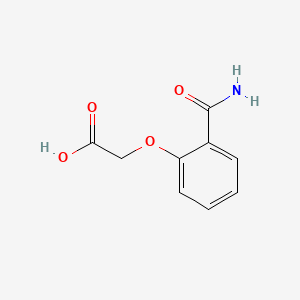

Salicylamide O-acetic acid

Description

Historical Context of Salicylate (B1505791) and Salicylamide (B354443) Derivatives in Scientific Inquiry

The scientific journey of salicylates is a classic example of development from natural remedies to synthetic pharmacological agents. jdpharmaceuticals.com The story begins in antiquity, with civilizations like the Sumerians and Egyptians recognizing the analgesic and antipyretic properties of willow bark, a natural source of salicylates. nih.gov For centuries, extracts from salicylate-containing plants, such as willow and poplar, were used to treat ailments like rheumatic fever, colds, and various pains. jdpharmaceuticals.com

The modern era of salicylates began in the 19th century. In 1828, the active component of willow bark, salicin, was isolated, and subsequently, salicylic (B10762653) acid was synthesized. nih.gov By 1874, large-scale production of synthetic salicylic acid was underway, and it became the first fully synthetic drug to be widely used, particularly as an analgesic and antirheumatic agent. wiley-vch.de The quest to mitigate the side effects of salicylic acid led Felix Hoffmann at Bayer to synthesize acetylsalicylic acid in a pure and stable form in 1897, which was trademarked as Aspirin (B1665792). nih.govwiley-vch.de

Parallel to the development of salicylic acid, its amide derivative, salicylamide (2-hydroxybenzamide), also garnered scientific interest. sarchemlabs.com In the mid-20th century, salicylamide was utilized as a non-prescription analgesic and antipyretic. sarchemlabs.com While its use in over-the-counter medications has since declined with the advent of other nonsteroidal anti-inflammatory drugs (NSAIDs), salicylamide remains a valuable compound in research. sarchemlabs.com Its structure serves as a scaffold for structure-activity relationship (SAR) studies and as an intermediate in the synthesis of new molecules with potential therapeutic applications. sarchemlabs.com The historical success and established biological activities of salicylates and salicylamide provide a strong foundation for the continued investigation of their derivatives, including Salicylamide O-acetic acid. jdpharmaceuticals.combumipublikasinusantara.id

Rationale for Contemporary Research on this compound

Contemporary research into this compound is driven by its structural relationship to salicylic acid and salicylamide, suggesting potential for analogous biological activities. ontosight.ai The presence of the salicylamide moiety hints at possible analgesic, anti-inflammatory, and antipyretic properties, though detailed investigations are required to confirm these effects and elucidate their mechanisms. ontosight.ai

A significant area of study has been the synthesis of new derivatives starting from this compound. For instance, research has focused on creating hydrazides and hydrazones from this compound. researchgate.net Studies have shown that these derivatives can exhibit superior anti-inflammatory and analgesic activity compared to salicylamide itself, along with reduced ulcerogenic effects. researchgate.net The synthesis of these novel compounds often involves using the hydrazide of this compound as a key intermediate, which is then reacted with other molecules, such as substituted benzaldehydes, to create a library of new potential therapeutic agents. researchgate.net

The physical and chemical properties of the core structure are also of interest. This compound serves as a versatile building block in organic synthesis for creating more complex molecules. Its structure, featuring an ether bond linking the salicylamide and acetic acid parts, presents unique synthetic opportunities and challenges that drive methodological development in pharmaceutical chemistry.

Scope and Significance of this compound Research in Medicinal Chemistry

The significance of this compound in medicinal chemistry extends beyond its own potential biological activities to its crucial role as a structural precursor for a diverse range of derivatives with significant therapeutic potential. The salicylamide scaffold is a recognized "privileged structure" in drug discovery, and modifying it through the O-acetic acid linkage provides a gateway to new chemical entities.

Research has demonstrated that derivatives of this compound have a broad scope of biological activities, as detailed in the table below.

Table 2: Research Findings on Derivatives of this compound

| Derivative Class | Research Focus | Key Findings | Source |

|---|---|---|---|

| Hydrazides and Hydrazones | Anti-inflammatory, Analgesic | Displayed superior anti-inflammatory and analgesic effects compared to the parent salicylamide compound. | researchgate.net |

| Peptidomimetics | Antimicrobial | Insertion of an amino acid fragment between the salicylic and anilide parts leads to compounds with significant antimicrobial activity. | mdpi.com |

| HDAC Inhibitors | Anticancer | A novel salicylamide-based compound was designed to chelate zinc in histone deacetylase (HDAC) enzymes, showing selective inhibition of class I HDACs and anti-proliferative activity against breast cancer cells. | nih.gov |

| Anti-estrogen Agents | Anticancer | Salicylamide derivatives have been synthesized and screened for anti-uterotrophic activity, with some compounds showing significant inhibitory effects and in vitro anticancer activity against breast cancer cell lines. | nih.gov |

| Antiviral Agents | Broad-spectrum antiviral | Salicylamide derivatives, such as niclosamide (B1684120) and nitazoxanide (B1678950), inhibit the replication of a wide range of RNA and DNA viruses, including coronaviruses and influenza A virus. | nih.gov |

This research highlights the importance of this compound as a key intermediate. For example, its hydrazide derivative is a critical starting point for synthesizing new compounds with enhanced anti-inflammatory and analgesic properties. researchgate.net Furthermore, the broader family of salicylamides, for which this compound is a member, has been explored for complex applications. These include the development of histone deacetylase (HDAC) inhibitors for cancer therapy, where the salicylate structure's ability to chelate zinc is exploited, and the creation of agents with anti-estrogen activity for hormone-dependent cancers. nih.govnih.gov The proven success of salicylamide derivatives like niclosamide in exhibiting broad-spectrum antiviral activity further underscores the therapeutic potential that can be unlocked from this chemical family. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-carbamoylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-9(13)6-3-1-2-4-7(6)14-5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLISWLLILOTWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3785-32-8 (mono-hydrochloride salt), 64046-41-9 (calcium[2:1]salt) | |

| Record name | Salicylamide O-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025395226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90180047 | |

| Record name | Salicylamide O-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25395-22-6 | |

| Record name | Salicylamide O-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25395-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylamide O-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025395226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylamide O-acetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16000 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salicylamide O-acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylamide O-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-carbamoylphenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYLAMIDE O-ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LB8V0RHJV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Salicylamide O Acetic Acid and Its Derivatives

Established Synthetic Pathways

Established synthetic routes for Salicylamide (B354443) O-acetic acid and its derivatives often involve multi-step processes that begin with readily available starting materials like salicylic (B10762653) acid or salicylamide. These pathways are characterized by their reliability and have been documented in chemical literature.

While direct acetylation of the phenolic hydroxyl group of salicylic acid is a common step in the synthesis of acetylsalicylic acid (aspirin), the pathway to Salicylamide O-acetic acid typically proceeds through the initial formation of salicylamide. The synthesis can be conceptualized as a two-stage process: the amidation of salicylic acid followed by O-alkylation.

First, salicylic acid is converted to salicylamide. This is often achieved through reaction with ammonia (B1221849) or by converting salicylic acid to an ester, such as methyl salicylate (B1505791), which is then subjected to ammonolysis.

The crucial second step is the O-alkylation of the resulting salicylamide. This is a classic example of the Williamson ether synthesis, where the phenoxide ion of salicylamide acts as a nucleophile. wikipedia.org The reaction is typically carried out by treating salicylamide with a haloacetic acid, such as chloroacetic acid, or its corresponding ester (e.g., ethyl chloroacetate) in the presence of a base. The base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the phenolic hydroxyl group, facilitating the nucleophilic attack on the haloacetic acid derivative. researchgate.netgordon.edu Subsequent hydrolysis of the ester group, if used, yields the final this compound.

The synthesis of this compound can be effectively described as a condensation reaction, specifically the Williamson ether synthesis. This reaction forms an ether linkage by coupling an alkoxide (in this case, the phenoxide of salicylamide) with an alkyl halide (a haloacetate). wikipedia.org

The general scheme involves dissolving salicylamide in a suitable solvent and adding a base to generate the sodium or potassium salt of salicylamide. To this solution, an α-haloacetic acid or its ester is added. The reaction mixture is then typically heated to facilitate the SN2 reaction, leading to the formation of the ether bond. gordon.edu If an ester of haloacetic acid is used, a final hydrolysis step is required to obtain the carboxylic acid functionality. The choice of base and solvent can be critical, with combinations like potassium carbonate in acetone (B3395972) or sodium hydroxide in an aqueous medium being common. researchgate.net

Table 1: Examples of Condensation Reactions for this compound and Derivatives

| Starting Material | Reagent | Base/Catalyst | Solvent | Product | Yield (%) | Ref. |

| Salicylamide | Ethyl chloroacetate (B1199739) | Potassium Carbonate | Acetone | Ethyl (2-carbamoylphenoxy)acetate | Not specified | researchgate.net |

| N-(2-chlorophenyl)-2-hydroxybenzamide | Ethyl chloroacetate | Microwave Irradiation | Ethanol (B145695) | Ethyl 2-(2-((2-chlorophenyl)carbamoyl)phenoxy)acetate | 84% | nih.gov |

| N-(4-chlorophenyl)-2-hydroxybenzamide | Ethyl chloroacetate | Microwave Irradiation | Ethanol | Ethyl 2-(2-((4-chlorophenyl)carbamoyl)phenoxy)acetate | 97% | nih.gov |

A distinct and efficient method for preparing N-substituted amides of this compound involves the use of an intermediate, Salicylic acid-O-acetic acid imide. This approach simplifies the synthesis of these derivatives. google.com

The process begins with the internal molecular dehydration of this compound to form the seven-membered Salicylic acid-O-acetic acid imide. This cyclization is typically achieved by heating this compound with a dehydrating agent like acetyl chloride in a solvent such as chlorobenzene. The resulting imide is a stable, crystalline intermediate. google.com

The key step is the subsequent ring-opening of the imide with a basic or amphoteric nitrogen compound. This reaction cleaves the imide ring, with the nitrogen compound becoming the new amide residue on the acetic acid portion of the molecule. This method allows for the synthesis of a wide variety of N-substituted derivatives by simply changing the nitrogen-based nucleophile used for the ring-opening reaction. For the synthesis of the parent this compound, aqueous ammonia is used to open the imide ring. google.com

Table 2: Synthesis of this compound Derivatives via Imide Ring-Opening

| Imide Reactant | Nitrogen Compound | Solvent | Product | Yield (%) | M.p. (°C) | Ref. |

| Salicylic acid-O-acetic acid imide | Aqueous Ammonia (25%) | Water | Salicylamide-O-acetic acid amide | 90-95% | 211-212 | google.com |

| Salicylic acid-O-acetic acid imide | Diethylamine (B46881) | - | Salicylamide-O-acetic acid-N-diethylamide | Quantitative | 151-152 | google.com |

| Salicylic acid-O-acetic acid imide | Piperidine | - | Salicylamide-O-acetic acid-piperidide | Quantitative | 162-163 | google.com |

| Salicylic acid-O-acetic acid imide | Glycine | Dimethylformamide | Salicylamide-O-acetic acid-N-carboxymethylamide | 52% | 246 | google.com |

Ammoniation, or ammonolysis, is a fundamental process in the synthesis of amides. While direct ammoniation of a precursor to yield this compound is not the most commonly cited route, it remains a chemically plausible pathway. This would typically involve the reaction of an ester derivative of the target molecule with ammonia.

A hypothetical route would begin with the synthesis of the methyl or ethyl ester of (2-carboxyphenoxy)acetic acid. This could be achieved through the Williamson ether synthesis using salicylic acid and a chloroacetate ester, followed by esterification of the free carboxylic acid group of the salicylic acid moiety. The resulting diester could then be selectively ammonolyzed. However, controlling the selectivity of ammonolysis on a diester can be challenging.

A more direct precursor for ammonolysis would be the methyl ester of this compound, also known as methyl (2-carbamoylphenoxy)acetate. The synthesis of this precursor would likely follow the O-alkylation of salicylamide with a methyl haloacetate. Subsequent ammonolysis of the ester group would then yield the final product, though this adds steps compared to direct hydrolysis.

Novel Synthetic Routes and Modifications

Recent research has focused on developing new synthetic methodologies and modifications to create derivatives of this compound, particularly O-substituted salicylanilides, which have shown a range of biological activities. acs.org

The synthesis of O-substituted salicylanilides involves the O-alkylation of a pre-formed salicylanilide (B1680751) (N-aryl salicylamide). These methods often employ modern synthetic techniques to improve efficiency and yield.

One such approach involves microwave-assisted synthesis. For example, various chloro-substituted salicylanilide derivatives have been prepared by reacting the corresponding salicylanilide with ethyl chloroacetate in ethanol under microwave irradiation. This method is noted for being environmentally friendly, with higher yields and reduced solvent usage compared to conventional heating methods. nih.gov

Another method involves the activation of the carboxylic acid to be esterified to the phenolic hydroxyl group. For instance, new salicylanilide esters have been synthesized by reacting a salicylanilide with 4-formylbenzoic acid in the presence of N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent. This reaction is performed at low temperatures in a solvent like N,N-dimethylformamide (DMF). acs.org These novel routes provide versatile ways to create a library of O-substituted salicylanilide derivatives for further investigation. acs.org

Preparation of Hydrazide and Hydrazone Derivatives

The synthesis of hydrazide and hydrazone derivatives of this compound is a key step in the development of new related compounds. The hydrazide serves as a crucial intermediate for the creation of a variety of heterocyclic derivatives.

The process begins with the conversion of the carboxylic acid group of this compound into an ester, typically an ethyl ester. This ester is then reacted with hydrazine (B178648) hydrate (B1144303) in a solvent such as absolute ethanol. The reaction mixture is refluxed for several hours, leading to the formation of this compound hydrazide. This hydrazide is a vital building block for further synthesis.

Once the hydrazide is obtained, it can be converted into hydrazones, also known as Schiff bases. This is achieved by condensing the hydrazide with various substituted aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid. The reaction is typically carried out under reflux in a suitable solvent like ethanol. The resulting hydrazones are often crystalline solids and can be purified by recrystallization.

The general synthetic route can be summarized as follows:

Esterification: this compound is converted to its ethyl ester.

Hydrazinolysis: The ethyl ester is treated with hydrazine hydrate to yield this compound hydrazide.

Condensation: The hydrazide is reacted with an appropriate aldehyde or ketone to form the corresponding hydrazone.

These hydrazide and hydrazone derivatives are of significant interest due to their potential for further chemical modifications and diverse biological activities.

Development of Amino-acid Ester Prodrugs

To improve the pharmacokinetic properties of this compound, researchers have explored the development of amino-acid ester prodrugs. Prodrugs are inactive or less active molecules that are converted into the active drug within the body. The use of amino acid moieties in prodrug design can enhance properties such as solubility, stability, and membrane permeability.

The synthesis of these prodrugs typically involves the esterification of the carboxylic acid group of this compound with an amino acid ester. This can be achieved by reacting this compound with a protected amino acid ester in the presence of a coupling agent, such as a carbodiimide, and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The protecting groups on the amino acid are then removed to yield the final prodrug.

Alternatively, O-acylation of a salicylic acid derivative with a protected amino acid can be performed, followed by deprotection and basification to yield salicyloyl di- or tripeptides. This approach allows for the creation of peptide-based prodrugs. The general strategy involves linking the salicylate core to an amino acid via an ester bond. This modular approach allows for the generation of a library of related compounds by varying the salicylic acid derivative, the amino acid, and any protecting groups.

Cyclization Reactions in Derivative Synthesis

Cyclization reactions are a powerful tool for the synthesis of a wide range of heterocyclic derivatives from this compound precursors, particularly from its hydrazone derivatives. These reactions lead to the formation of various ring systems, which can significantly influence the compound's biological activity.

Starting from the hydrazones (Schiff's bases) of this compound, several types of cyclization reactions can be performed:

Synthesis of Azetidinones: Cyclocondensation of the Schiff's bases with chloroacetyl chloride in the presence of a base like triethylamine (B128534) can yield four-membered azetidinone rings.

Synthesis of Thiazolidinones: Reaction of the hydrazones with thioglycolic acid in a suitable solvent can lead to the formation of five-membered thiazolidinone rings.

Synthesis of Oxazepines: The imine bond in the hydrazone can be cyclized to form a seven-membered oxazepine ring by reacting with phthalic anhydride (B1165640) or maleic anhydride.

Synthesis of Tetrazoles: Cyclization of the hydrazone using sodium azide (B81097) can result in the formation of a substituted tetrazole ring.

These cyclization reactions provide a versatile platform for the synthesis of a diverse library of heterocyclic compounds derived from this compound, each with unique structural features.

Optimization Strategies in Synthetic Procedures

Optimizing synthetic procedures is crucial for improving the efficiency, cost-effectiveness, and environmental impact of chemical manufacturing. For the synthesis of this compound and its derivatives, several strategies can be employed to enhance yield and purity.

Yield Enhancement Techniques

A significant improvement in the yield of salicylamide intermediates can be achieved by carefully selecting the starting materials. One patented method describes a high-yield process for preparing salicylamides by reacting a C4 or higher alkyl ester of salicylic acid with an amine. This approach has been shown to produce yields of approximately 95%. In contrast, using a C3 or lower alkyl ester results in a much lower yield of around 60%. The use of a higher alkyl ester facilitates a more efficient reaction, leading to a substantial increase in the final product yield.

The preparation of the C4 or higher alkyl ester is typically achieved by reacting salicylic acid with a C4 or higher alcohol in the presence of an acid catalyst, such as sulfuric acid. The removal of water during or after the esterification reaction, for instance through azeotropic distillation, can further drive the reaction to completion and improve the yield of the ester intermediate.

Purity Improvement through Recrystallization and Chromatography

Ensuring the high purity of the final compound is essential. Recrystallization and chromatography are two common and effective methods for purifying this compound and its derivatives.

Recrystallization is a technique used to purify solid compounds. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. For salicylamide, a supercritical antisolvent (SAS) process has been investigated for recrystallization. In this method, the compound is dissolved in an organic solvent, and then a supercritical fluid, such as carbon dioxide, is introduced as an antisolvent. This causes the compound to precipitate out as fine, regular-shaped particles, significantly improving its purity and morphology. Common solvents that can be used for the recrystallization of salicylamide and its derivatives include ethanol, acetone, and ethyl acetate (B1210297).

Chromatography is another powerful purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For salicylamide derivatives, column chromatography is often employed. The crude product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A suitable solvent or mixture of solvents (the mobile phase) is then passed through the column. The different components of the mixture travel through the column at different rates, allowing for their separation and the collection of the pure compound. Common solvent systems for the chromatography of salicylamide derivatives include mixtures of hexane/ethyl acetate or dichloromethane/methanol.

Pharmacological and Biological Research Investigations of Salicylamide O Acetic Acid

Analgesic and Anti-inflammatory Activity Studies

Investigations into the analgesic and anti-inflammatory properties of salicylamide (B354443) O-acetic acid and its derivatives have utilized a range of in vitro and in vivo models. These studies aim to characterize the compound's efficacy and compare it to established non-steroidal anti-inflammatory drugs (NSAIDs).

In Vitro and In Vivo Models for Analgesia

While direct and extensive studies specifically detailing the in vivo analgesic models for salicylamide O-acetic acid are limited in publicly available literature, research on structurally related salicylamide derivatives provides insight into the potential methodologies. For instance, studies on other salicylamide derivatives have employed the acetic acid-induced writhing test in mice to evaluate analgesic activity. unair.ac.id This model is a standard method for screening peripheral analgesic effects of new compounds.

Derivatives of salicylamide, such as salicylamidoacetyl sulfonamides and salicylamido acetic acid hydrazide, have been synthesized and tested for their analgesic properties. nih.gov Some of these derivatives demonstrated greater efficacy than the parent compound, salicylamide. nih.gov

Evaluation of Anti-inflammatory Potential

The anti-inflammatory potential of this compound and its related compounds has been a significant area of investigation. It is suggested that the compound modulates inflammatory pathways. In vivo models, such as carrageenan-induced paw edema in rats, are commonly used to assess the anti-inflammatory effects of novel compounds. nih.gov

Research on salicylamide derivatives has shown that modifications to the salicylamide structure can lead to compounds with superior anti-inflammatory and analgesic activities compared to salicylamide itself, and with a potentially lower ulcerogenic effect. researchgate.net For example, salicylamide-O-acetic hydrazide and its hydrazones have displayed enhanced anti-inflammatory and analgesic effects. researchgate.net

Table 1: Investigated Activities of Salicylamide Derivatives

| Compound/Derivative | Investigated Activity | Key Findings |

|---|---|---|

| This compound | Anti-inflammatory, Analgesic | Believed to inhibit cyclooxygenase enzymes, reducing inflammation and pain. |

| Salicylamidoacetyl sulfonamides | Analgesic, Anti-inflammatory | Some derivatives were more effective than salicylamide. nih.gov |

| Salicylamido acetic acid hydrazide | Analgesic, Anti-inflammatory | Displayed superior anti-inflammatory and analgesic effects compared to salicylamide. researchgate.net |

| Salicylamide-O-acetic hydrazide and its hydrazones | Anti-inflammatory, Analgesic | Showed anti-inflammatory and analgesic activity superior to salicylamide. researchgate.net |

Comparative Studies with Parent Salicylamide and Aspirin (B1665792)

Comparative studies are crucial for understanding the relative efficacy and potential advantages of this compound. Salicylamide itself is known to have weak anti-inflammatory effects. In contrast, aspirin is a potent inhibitor of cyclooxygenase (COX) enzymes but is associated with gastric side effects at high doses.

Derivatives of salicylamide have been shown to possess more potent anti-inflammatory and analgesic activity than the parent compound. nih.govresearchgate.net For instance, salicylamidoacetic acid hydrazide exhibits superior anti-inflammatory and analgesic activity compared to salicylamide. While direct comparative data for this compound against aspirin is not extensively detailed, the focus on modifying the salicylamide structure aims to enhance its therapeutic profile, potentially offering a better balance of efficacy and gastrointestinal safety.

Mechanisms of Action Research

Understanding the molecular mechanisms by which this compound exerts its pharmacological effects is key to its development as a potential therapeutic agent. Research in this area has primarily focused on its interaction with enzymes involved in the inflammatory cascade and its influence on cellular signaling pathways.

Cyclooxygenase Enzyme Inhibition and Prostaglandin (B15479496) Biosynthesis Modulation

A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of pain and inflammation. this compound is believed to act through this pathway by inhibiting both COX-1 and COX-2 enzymes. This inhibition leads to a reduction in the production of pro-inflammatory prostaglandins, thereby contributing to its analgesic and anti-inflammatory effects.

The interaction of salicylates with COX enzymes is a well-established mechanism for their anti-inflammatory properties. wiley-vch.de The ability of this compound to modulate prostaglandin synthesis places it within the broader class of NSAIDs.

Modulation of Immune Responses and Transcription Factors (e.g., NF-κB)

Beyond COX inhibition, research suggests that this compound may also modulate cellular processes and gene expression. Specifically, it has been suggested that the compound can influence the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

NF-κB is a critical transcription factor that regulates genes involved in immunity and inflammation. researchgate.net The inhibition of NF-κB activity is a key anti-inflammatory mechanism of salicylates. researchgate.net By modulating the NF-κB pathway, this compound could potentially exert broader anti-inflammatory effects beyond the inhibition of prostaglandin synthesis.

Interaction with Other Biological Targets

This compound has been the subject of research to determine its interaction with various biological molecules. Studies indicate that its biological activity is linked to its interaction with enzymes involved in inflammatory pathways. The compound is believed to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, it can reduce the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Beyond its enzyme-inhibiting potential, this compound has been identified as a solubilizer for other chemical compounds. Research has shown that it can form soluble complexes with medications like theophylline (B1681296), a drug used in treating respiratory diseases, thereby enhancing its bioavailability. medchemexpress.com

Aryl Hydrocarbon Receptor (AhR) Antagonism and Signal Transduction Inhibition

Research has identified the parent compound, salicylamide, as an antagonist of the Aryl Hydrocarbon Receptor (AhR), a protein involved in regulating gene expression in response to environmental toxins. nih.gov Salicylamide has been shown to inhibit the signal transduction pathway induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a potent activator of the AhR. nih.gov

The mechanism of this inhibition involves salicylamide blocking the binding of TCDD to the cytosolic AhR. nih.gov Furthermore, it completely blocks the binding of the TCDD-activated AhR complex to the xenobiotic-responsive element (XRE) found in the promoter regions of specific genes. nih.gov This action prevents the TCDD-induced transcription of the CYP1 family of genes, including CYP1A1, CYP1A2, and CYP1B1. nih.gov These findings suggest that salicylamide acts as a potent inhibitor of AhR-mediated signal transduction. nih.gov

Effects on Cellular Processes (e.g., Gene Expression, Cell Signaling Pathways)

This compound is understood to influence various cellular processes, including gene expression and cell signaling pathways. Its effects are particularly noted in the context of inflammation. The compound may modulate immune responses by affecting transcription factors that are crucial for the inflammatory process. smolecule.com Specifically, it has been studied for its potential to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a critical signaling pathway involved in regulating the expression of genes related to inflammation and immune responses. smolecule.com

Research on Antiviral Properties of Salicylamide Derivatives

While research on the specific antiviral properties of this compound is limited, the broader class of salicylamide derivatives has been extensively investigated for its significant antiviral potential. nih.govnih.gov Compounds such as niclosamide (B1684120) and nitazoxanide (B1678950) are prominent examples of salicylamide derivatives that have demonstrated efficacy against a wide array of viral pathogens. nih.govutmb.edu

Broad-spectrum Antiviral Activity Investigations

Salicylamide derivatives, notably niclosamide and nitazoxanide, have been identified as broad-spectrum antiviral agents. nih.govutmb.eduresearchgate.net They have been shown to inhibit the replication of a diverse range of both RNA and DNA viruses. nih.govnih.gov This wide-ranging activity has positioned them as promising candidates for developing therapies against emerging and re-emerging viral infections. fisevi.com The antiviral spectrum of these derivatives includes, but is not limited to, flaviviruses, coronaviruses, influenza viruses, and human adenoviruses. nih.govuminho.ptresearchgate.net Efforts are ongoing to synthesize and optimize new salicylamide derivatives to enhance their pharmacokinetic properties and maintain potent antiviral activity against viruses of pandemic potential, such as influenza A and B, SARS-CoV-2, Nipah virus, and dengue. dndi.org

Studies on Specific Viral Infections

Detailed research has been conducted on the efficacy of salicylamide derivatives against several specific and globally significant viruses.

SARS-CoV-2: The derivative niclosamide was identified as a potent inhibitor of SARS-CoV-2. nih.gov It has shown inhibitory activity with an EC50 value of less than 0.1 μM in Vero E6 cells. uminho.pt Nitazoxanide, another derivative, and its active metabolite tizoxanide, also demonstrated activity against SARS-CoV-2 and MERS-CoV with EC50 values of approximately 3 μM. nih.gov

Hepatitis C Virus (HCV): Salicylamide derivatives have been evaluated for their anti-HCV activity. nih.gov Halosalicylamide derivatives were identified as potent, non-competitive inhibitors of the HCV NS5B polymerase, an essential enzyme for viral replication, and showed activity against genotypes 1, 2, and 3. researchgate.netingentaconnect.com In other studies, specific O-acetate derivatives of salicylamides displayed sub-micromolar potency against HCV genotypes 1a and 1b. nih.gov

Hepatitis B Virus (HBV): While niclosamide itself was found to be inactive against HBV, certain structural analogs have shown significant anti-HBV activity at sub-micromolar concentrations. nih.gov A series of synthesized salicylamide derivatives demonstrated potent inhibitory effects on HBV replication. nih.govrsc.org Specifically, compounds designated as 50 and 56 exhibited the most potent activity, with IC50 values of 0.52 μM and 0.47 μM, respectively. nih.govrsc.org Mechanistic studies revealed that some derivatives impaired the expression of the HBV core protein, while others disrupted capsid formation. nih.govrsc.org

Zika Virus (ZIKV): Niclosamide and its derivatives have been investigated for activity against ZIKV. nih.gov Niclosamide was found to inhibit the NS2B-NS3 protease, which is crucial for viral replication. nih.gov Further screening of a library of niclosamide derivatives identified compounds that maintained sub-micromolar potency against both ZIKV and Dengue virus (DENV-2). nih.govresearchgate.net

Influenza A/B: Salicylamide derivatives have shown promise as inhibitors of the influenza virus. researchgate.net Nitazoxanide was found to be effective in clinical trials against uncomplicated influenza A and B. nih.govnih.govutmb.eduresearchgate.net Another derivative, BMY-27709, was identified as an inhibitor of influenza A virus fusion, specifically blocking the hemagglutinin (HA)-mediated process for H1 and H2 subtypes. thno.orgsemanticscholar.org

Rotavirus and Norovirus: Nitazoxanide, a thiazolide derivative of salicylamide, has demonstrated clinical efficacy in treating diarrhea caused by rotavirus and norovirus. nih.govnih.govutmb.eduresearchgate.netresearchgate.net

Antiviral Activity of Selected Salicylamide Derivatives

| Virus | Compound | Activity Metric | Value | Cell Line/System | Citation |

|---|---|---|---|---|---|

| SARS-CoV-2 | Niclosamide | EC50 | < 0.1 μM | Vero E6 | uminho.pt |

| SARS-CoV-2 | Nitazoxanide | EC50 | ~3 μM | Vero B4 | nih.gov |

| HBV | Compound 50 | IC50 | 0.52 μM | HepG2.2.15 | nih.govrsc.org |

| HBV | Compound 56 | IC50 | 0.47 μM | HepG2.2.15 | nih.govrsc.org |

| HCV (Genotype 1b) | O-acetate derivative 33 | EC50 | < 1 μM | N/A | nih.gov |

| ZIKV | Niclosamide | IC50 | 12.3 μM | Protease Assay | nih.gov |

| Influenza A (H1/H2) | BMY-27709 | IC50 | 3-8 mM | Multicycle Assay | thno.org |

Modulation of Signaling Pathways in Viral Replication

A key aspect of the antiviral action of salicylamide derivatives is their ability to modulate host cellular signaling pathways that viruses exploit for their replication. Niclosamide, in particular, has been shown to interfere with multiple biological processes and signaling pathways. nih.gov These include:

Wnt/β-catenin

STAT3 (Signal Transducer and Activator of Transcription 3)

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)

mTORC1 (Mammalian Target of Rapamycin Complex 1)

By modulating these pathways, salicylamide derivatives can disrupt the cellular environment, making it less conducive for viral replication and propagation. nih.gov For instance, niclosamide's ability to inhibit SKP2, a component of an E3 ubiquitin ligase complex, leads to enhanced autophagy, a cellular process that can help clear viral infections. uminho.pt

Other Investigational Biological Activities

This compound has been the subject of various other biological investigations, exploring its potential in diverse therapeutic and research applications.

This compound has been identified as a solubilizer for theophylline. medchemexpress.com Theophylline, a drug commonly used in the management of respiratory diseases, has limited aqueous solubility, which can affect its bioavailability. Research has shown that this compound can form a soluble complex with theophylline, thereby increasing its solubility in aqueous solutions. smolecule.com This property is significant in pharmaceutical formulation development, as enhancing the solubility of poorly soluble drugs is a critical step in improving their therapeutic efficacy. nih.govresearchgate.net The mechanism is believed to involve the formation of a soluble complex between this compound and theophylline. smolecule.com

There is an interest in the potential of this compound as a carrier molecule in drug delivery systems. smolecule.com In the pharmaceutical industry, it is utilized as an intermediate in chemical manufacturing and is being investigated for its role as a carrier molecule. This line of research, though still in early stages, suggests that the compound's chemical structure could be amenable to modification for the purpose of transporting therapeutic agents to their target sites in the body.

This compound and its derivatives are being explored as ligands in the development of new therapeutic agents. smolecule.com The salicylamide scaffold is a versatile structure in medicinal chemistry, and its derivatives have been synthesized and evaluated for a range of biological activities. nih.gov For instance, novel salicylamide derivatives have been designed as multifunctional agents for potential use in treating complex diseases like Alzheimer's. nih.gov

Derivatives of salicylamides have demonstrated notable in vitro activity against various mycobacterial species. Specifically, salicylanilide (B1680751) acetates, which are structurally related to this compound, have shown promising results. nih.gov Research has indicated that certain salicylanilide acetates exhibit antimycobacterial activity comparable or even superior to the standard drug isoniazid, particularly against strains like Mycobacterium kansasii and Mycobacterium avium. nih.govresearchgate.net The structural features of these molecules, including substitutions on the salicyl and anilide rings, play a crucial role in their antimycobacterial potency. nih.gov

Table 1: Investigational Antimycobacterial Activity of Salicylanilide Acetates

| Compound/Drug | Activity against M. kansasii | Activity against M. avium |

|---|---|---|

| Salicylanilide Acetates (select compounds) | Comparable to Isoniazid | Active (Isoniazid is inactive) |

| Isoniazid (Standard) | Active | Inactive |

Source: nih.gov

The antifungal and antibacterial potential of salicylamide derivatives has been a subject of scientific inquiry. researchgate.net Studies on salicylanilide acetates have revealed significant in vitro antifungal activity against a range of fungal strains, in some cases exceeding the efficacy of the standard antifungal drug fluconazole. nih.gov The activity is particularly noted against species like Trichophyton mentagrophytes, Aspergillus fumigatus, and Absidia corymbifera. nih.gov

In terms of antibacterial properties, salicylamide itself has been shown to potentiate the effects of several antibiotics against Neisseria gonorrhoeae. cdnsciencepub.com The broader class of salicylanilides has been investigated for activity against various bacteria, with the structural characteristics of the molecules influencing their efficacy. researchgate.net

Table 2: Investigational Antifungal Activity of Salicylanilide Acetates

| Fungal Strain | Activity of Salicylanilide Acetates vs. Fluconazole |

|---|---|

| Trichophyton mentagrophytes | High activity observed |

| Aspergillus fumigatus | Higher activity than fluconazole |

| Absidia corymbifera | Higher activity than fluconazole |

| Candida krusei | Some compounds comparable to fluconazole |

Source: nih.gov

Research into salicylamide and salicylic (B10762653) acid derivatives has explored their potential as anti-estrogen agents. nih.gov Estrogen receptors are key targets in the treatment of hormone-dependent cancers, such as certain types of breast cancer. mdpi.comdrugbank.com Studies have investigated the ability of various alkylphenol derivatives of salicylamide to inhibit uterotrophic activity, which is a marker for estrogenic effects. nih.govresearchgate.net One particular derivative, 2-hydroxy-5-nonanoylbenzamide, demonstrated significant inhibitory activity in anti-uterotrophic tests without showing estrogenic activity itself. nih.gov This compound also showed in vitro anti-cancer activity against an estrogen receptor-positive human breast cancer cell line. nih.gov

In Vitro Anti-cancer Activity Investigationsbenchchem.com

Direct and extensive in vitro anti-cancer investigations specifically targeting the compound this compound are not widely documented in current scientific literature. Its antiproliferative activity is generally cited as unknown, though it is hypothesized that the addition of the O-acetic acid group to the salicylamide structure may modulate its potential cytotoxicity. nih.gov However, significant research has been conducted on the parent molecule, salicylamide, and its broader class of derivatives, salicylanilides, revealing a range of anti-cancer activities that provide a basis for understanding the potential of related structures. mdpi.comnih.gov

Research into salicylanilides, which are formed by coupling salicylic acid and an aniline (B41778), has identified them as promising candidates for oncological applications. nih.gov These compounds have been shown to induce cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effects in a variety of tumor cell lines through diverse mechanisms. mdpi.comnih.gov These mechanisms include the disruption of mitochondrial function, inhibition of key signaling pathways such as Wnt/β-catenin, mTORC1, and STAT3, and the induction of apoptosis (programmed cell death). mdpi.com

Furthermore, the acetic acid moiety itself has been studied for its effects on cancer cells. Studies have shown that acetic acid can induce prompt, concentration-dependent cell death in various cancer cell lines, including human and rat gastric cancer and human mesothelioma cell lines. nih.gov For instance, 0.5% acetic acid induced 80% cell death in just one minute in one study. nih.gov This suggests that the O-acetic acid group on this compound could be a functionally significant part of the molecule in potential anti-cancer applications.

Investigations into other specific salicylamide derivatives have yielded concrete data on their anti-cancer effects against various cell lines. These studies underscore the potential of the core salicylamide scaffold in developing new therapeutic agents.

Key Research Findings on Salicylamide Derivatives:

HDAC Inhibition: A novel salicylamide derivative, referred to as compound 5, was found to selectively inhibit class I histone deacetylase (HDAC) enzymes (HDAC1, 2, and 3). researchgate.net This compound demonstrated anti-proliferative activity against the human breast carcinoma cell line MDA-MB-231. researchgate.net

Anti-Estrogen Activity: The derivative 2-hydroxy-5-nonanoylbenzamide was tested for its in vitro anti-cancer activity against the ER+ human breast cancer cell line, MCF-7. ebi.ac.uk At a concentration of 50 nM, it reduced cell viability, indicating potential as an anti-estrogen agent. ebi.ac.ukresearchgate.net

Activity in Prostate and Colon Cancer: Sulfonamide derivatives combined with a salicylamide scaffold have shown notable activity. medchemexpress.com For example, certain compounds in this class demonstrated anti-proliferative activity against the PC-3 prostate cancer cell line, while others were active against HCT116 colon cancer spheroids. medchemexpress.com

STAT3 Inhibition: An O-alkylamino-tethered salicylamide derivative, JMX0293, showed potent activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231 with an IC₅₀ value of 3.38 μM, while exhibiting low toxicity to non-cancerous breast epithelial cells. Its mechanism involves the inhibition of STAT3 phosphorylation, leading to apoptosis.

The following table summarizes the in vitro anti-cancer findings for several representative salicylamide derivatives, illustrating the therapeutic potential of this class of compounds.

Interactive Data Table: In Vitro Anti-cancer Activity of Representative Salicylamide Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Research Finding/Effect |

| Salicylamide Derivative (Compound 5) | MDA-MB-231 (Breast Carcinoma) | Exhibits selective inhibition of class I HDAC enzymes; shows anti-proliferative activity. researchgate.net |

| 2-hydroxy-5-nonanoylbenzamide | MCF-7 (Breast Cancer) | Reduced cell viability to 74.01% at a 50 nM concentration. ebi.ac.uk |

| Sulfonamide-Salicylamide Hybrids | PC-3 (Prostate), HCT116 (Colon) | Showed anti-proliferative activity against PC-3 and cytotoxic effects against HCT116 spheroids. medchemexpress.com |

| O-alkylamino-tethered Salicylamide (JMX0293) | MDA-MB-231 (Breast Cancer) | Potent cytotoxicity (IC₅₀ = 3.38 μM) via inhibition of STAT3 phosphorylation, with low toxicity to normal cells. |

| Salicylanilides (General Class) | Various | Induce cytotoxic and cytostatic effects through multiple mechanisms, including inhibition of Wnt/β-catenin and mTORC1 signaling. mdpi.com |

| Acetic Acid | RGK-1, KATO III (Gastric), ACC-MESO1 (Mesothelioma) | Directly induces rapid, concentration-dependent cancer cell death. nih.gov |

Pharmacokinetic and Biotransformation Research

Absorption and Distribution Studies

Following intramuscular administration in healthy subjects, salicylamide (B354443) O-acetic acid is rapidly distributed throughout the body. nih.gov Peak plasma concentrations are typically reached within approximately 0.37 ± 0.08 hours. nih.gov In one study, a 1000 mg intramuscular dose resulted in a mean maximal plasma concentration of 23.5 ± 7.51 micrograms/ml. nih.gov

The plasma concentration of salicylamide O-acetic acid declines rapidly after reaching its peak. nih.gov The mean terminal elimination half-life has been determined to be approximately 0.93 ± 0.23 hours. nih.gov The area under the plasma concentration-time curve (AUC), a measure of total drug exposure, was found to be 30.2 ± 3.96 micrograms x h/ml for the parent compound. nih.gov

In contrast, the plasma concentration of its metabolite, salicylamide, is comparatively low. nih.gov The mean maximal plasma concentration of salicylamide was only 0.18 ± 0.03 microgram/ml, and this peak occurred later than that of the parent compound, at 1.08 ± 0.43 hours after injection. nih.gov The AUC for salicylamide was 0.69 ± 0.14 microgram x h/ml. nih.gov

Interactive Data Table: Pharmacokinetic Parameters of this compound and Salicylamide

| Parameter | This compound | Salicylamide (Metabolite) |

| Time to Peak Plasma Concentration (Tmax) | 0.37 ± 0.08 h | 1.08 ± 0.43 h |

| Maximal Plasma Concentration (Cmax) | 23.5 ± 7.51 µg/mL | 0.18 ± 0.03 µg/mL |

| Area Under the Curve (AUC) | 30.2 ± 3.96 µg·h/mL | 0.69 ± 0.14 µg·h/mL |

| Elimination Half-life (t½) | 0.93 ± 0.23 h | Not reported in the study |

Metabolism and Excretion Pathways

The primary route of biotransformation for this compound involves the cleavage of its ether bond to form salicylamide. nih.gov However, research suggests that this metabolic conversion occurs at a moderate rate, leading to only minor quantities of salicylamide appearing in the systemic circulation. nih.gov

Salicylamide itself is further metabolized primarily in the liver through conjugation with glucuronic acid and sulfate. drugs.comgoogle.com The main metabolites of salicylamide are salicylamide glucuronide and salicylamide sulfate. drugs.comgoogle.com A smaller portion is hydroxylated to form gentisamide, which is then conjugated to its glucuronide form. drugs.comcloudfront.netresearchgate.net

These metabolites are rapidly excreted in the urine. drugs.comcloudfront.net In individuals with normal liver and kidney function, about 90-100% of a single oral dose of salicylamide is excreted in the urine within 24 hours. drugs.com The urinary excretion of unchanged salicylamide is typically less than 5% of the administered dose. drugs.com

Identification and Quantification of Metabolites (e.g., Salicylamide)

The identification and quantification of this compound and its primary metabolite, salicylamide, in plasma have been achieved using specific high-performance liquid chromatography (HPLC) assays. nih.govsielc.com These methods allow for the separation and measurement of both the parent compound and its metabolite from biological samples. nih.gov

Further analysis of salicylamide metabolites, such as salicylamide glucuronide, salicylamide sulfate, and gentisamide glucuronide, can also be performed. cloudfront.net The amounts of these metabolites excreted in the urine are often expressed as equivalent amounts of free salicylamide for quantification purposes. cloudfront.net

Analysis of Ether Bond Cleavage in Biotransformation

The biotransformation of this compound to salicylamide necessitates the cleavage of a relatively stable ether bond. nih.gov The moderate rate of this metabolic conversion is a key factor influencing the pharmacokinetic profile of the parent compound and the resulting low plasma concentrations of the salicylamide metabolite. nih.gov

The cleavage of ether bonds is a known reaction in drug metabolism and can be catalyzed by various enzymes. nih.govlibretexts.orgnih.gov In the case of some compounds, this cleavage can occur via an SN1 or SN2 mechanism following protonation of the ether oxygen by a strong acid. libretexts.org Metal-catalyzed activation of ethers can also lead to C-O bond cleavage. rsc.org While the specific enzymes involved in the ether bond cleavage of this compound are not detailed in the provided information, the process is central to its metabolism.

Pharmacokinetic Modeling and Simulation in Research Settings

Pharmacokinetic (PK) modeling is a valuable tool in understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds like this compound. While specific PK models for this compound are not extensively detailed in the search results, the principles of such modeling are well-established for related compounds like acetylsalicylic acid and its metabolite salicylic (B10762653) acid. uni-saarland.de

These models often use compartmental analysis to describe the movement of the drug through the body. uni-saarland.de For instance, a one-compartment model might be used for the parent drug and a two-compartment model for its metabolite. uni-saarland.de Such models can help in predicting plasma concentrations over time and understanding the influence of different formulations or dosages. Deterministic simulations based on these models can be used to investigate various treatment regimens. uni-saarland.de

Strategies to Improve Pharmacokinetic Properties (e.g., Prodrugs, Nano-based Formulations)

Research into improving the pharmacokinetic properties of salicylamide and its derivatives has explored strategies such as the use of prodrugs and nano-based formulations. nih.gov The prodrug approach involves chemically modifying a drug to enhance its delivery and then releasing the active compound in the body. orientjchem.org For example, ester or amino-acid ester prodrugs of salicylamide derivatives have been shown to increase systemic drug exposure and extend the duration of action. nih.gov

Nano-based formulations represent another promising approach to enhance the pharmacokinetic properties of therapeutic agents. nih.gov While specific applications to this compound are not detailed, this strategy is being investigated for other salicylamide derivatives to improve their delivery and efficacy. nih.gov

Structure Activity Relationship Sar and Molecular Design Studies

Impact of Salicylamide (B354443) Moiety and Acetic Acid Group on Activity

The core structure of Salicylamide O-acetic acid, featuring a salicylamide moiety linked to an acetic acid group via an ether bond, is fundamental to its biological profile. ontosight.ai The salicylamide portion, a carboxamide derivative of salicylic (B10762653) acid, is a well-known pharmacophore found in various pharmaceuticals. ontosight.aidrugbank.com This moiety is associated with anti-inflammatory, analgesic, and antipyretic properties, likely through the inhibition of cyclooxygenase (COX) enzymes. ontosight.ai

The acetic acid group, on the other hand, significantly influences the compound's physicochemical properties, such as solubility and bioavailability. ontosight.ai The presence of this acidic functional group can enhance water solubility, which is a crucial factor for drug delivery and absorption. ontosight.ai Furthermore, the ether linkage connecting the two moieties provides a degree of flexibility to the molecule, allowing it to adopt conformations suitable for interacting with biological targets. ontosight.ai

Design and Synthesis of Novel Analogs for Enhanced Efficacy

The quest for compounds with improved therapeutic profiles has led to the design and synthesis of a wide array of this compound analogs. researchgate.net A common strategy involves the modification of the core structure to optimize its interaction with target enzymes or receptors.

One approach is the synthesis of hydrazide and hydrazone derivatives of this compound. These modifications have been shown to yield compounds with superior anti-inflammatory and analgesic effects compared to the parent salicylamide, coupled with a reduced ulcerogenic potential. researchgate.net The synthesis of these analogs often involves a multi-step process, starting with the reaction of a substituted 2-hydroxy-benzamide with an ethyl chloroacetate (B1199739) to form an ester, which is then condensed with hydrazine (B178648) to create a key hydrazide intermediate. researchgate.net This intermediate can be further reacted with substituted aromatic aldehydes to produce a variety of Schiff bases. researchgate.net

Another synthetic route involves the cyclization of this compound into a seven-membered imide ring, which can then be opened with nitrogen nucleophiles to generate various amides. google.com This method, detailed in patent literature, allows for the introduction of diverse substituents on the amide nitrogen, leading to a broad range of analogs with potentially varied biological activities. google.com For instance, reacting the imide intermediate with different amines, such as diethylamine (B46881) or piperidine, yields the corresponding N-substituted amides. google.com

The synthesis of bi-aryl analogs of salicylic acids has also been explored to develop compounds that can ameliorate endoplasmic reticulum stress. nih.gov This typically involves Suzuki coupling reactions to introduce an aryl group at a specific position on the salicylic acid scaffold. nih.gov

Influence of Substituents on Biological Activity

The introduction of different substituents onto the salicylamide or the aniline (B41778) ring of its derivatives can have a profound impact on their biological activity. Structure-activity relationship (SAR) studies have revealed several key trends.

For instance, in a series of salicylanilide (B1680751) derivatives, the nature and position of substituents on the anilide ring were found to be critical for their anti-HBV (Hepatitis B virus) activity. nih.gov Weak electron-withdrawing groups on the aniline moiety were generally more favorable for enhancing anti-HBV activity than strong electron-withdrawing groups. nih.gov For example, the introduction of a chlorine atom at the 3'-position of a 4'-bromo-aniline derivative significantly enhanced its potency. nih.gov Conversely, disubstitution with bulky groups or strong electron-withdrawing groups at the 3- and 5-positions of the salicylic ring, such as 3,5-diiodo, also resulted in potent anti-HBV activity. nih.gov

In the context of antimicrobial activity, lipophilicity and the electronic effects of substituents play a crucial role. jcu.cz Studies on salicylamide derivatives against intestinal sulfate-reducing bacteria have shown that electron-withdrawing substituents on the aniline ring and less lipophilic substituents on another part of the molecule can favor higher activity. jcu.cz The position of the substituent on the salicylic ring also matters, though a clear advantage for C(4) or C(5) substitution has not been established. jcu.cz

The table below summarizes the influence of various substituents on the biological activity of salicylamide derivatives based on research findings.

| Compound/Series | Substituent(s) | Effect on Biological Activity | Source |

| Salicylanilide derivatives | Weak electron-withdrawing groups on aniline ring | Favorable for anti-HBV activity | nih.gov |

| Salicylanilide derivatives | 3'-Chloro substitution on 4'-bromo-aniline | Enhanced anti-HBV potency | nih.gov |

| Salicylamide derivatives | 3,5-Diiodo substitution on salicylic ring | High anti-HBV inhibition rate | nih.gov |

| Salicylamide derivatives | Electron-withdrawing R2 substituent and less lipophilic R3 substituent | Favorable for antimicrobial activity against SRB | jcu.cz |

Computational Chemistry Approaches in Drug Design

Computational chemistry has become an indispensable tool in the design and development of novel this compound analogs. Molecular modeling techniques, such as quantum chemical analysis and molecular dynamics (MD) simulations, provide valuable insights into the structure-activity relationships of these compounds. mdpi.com

For example, Density Functional Theory (DFT) calculations have been employed to understand the antioxidant activity of salicylamide-based conjugates. mdpi.com These studies can help explain why certain derivatives exhibit high radical-scavenging activity while others are inactive. mdpi.com

Molecular docking simulations are used to predict the binding modes of salicylamide derivatives with their biological targets, such as enzymes or receptors. mdpi.com This information is crucial for understanding the mechanism of action and for designing new analogs with improved binding affinity and selectivity. For instance, docking studies have shown that some salicylamide hybrids can bind to both the catalytic and peripheral anionic sites of acetylcholinesterase, suggesting their potential to inhibit the enzyme through a dual-binding mechanism. mdpi.com

Furthermore, computational methods are used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new drug candidates. researchgate.net By identifying potential liabilities early in the drug discovery process, computational tools can help to prioritize the most promising compounds for further experimental investigation. Conformational analysis using computational methods can also help in understanding the three-dimensional structures of flexible salicylamide-based peptidomimetics, which is crucial for their biological activity. researchgate.net

The table below presents some key computational chemistry parameters for this compound.

| Parameter | Value | Source |

| Molecular Formula | C₉H₉NO₄ | ontosight.aichemscene.com |

| Molecular Weight | 195.17 g/mol | ontosight.aichemscene.com |

| Topological Polar Surface Area (TPSA) | 89.62 | chemscene.com |

| LogP | 0.2489 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Rotatable Bonds | 4 | chemscene.com |

Analytical Methodologies for Research on Salicylamide O Acetic Acid

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Salicylamide (B354443) O-acetic acid. Reverse-phase (RP) HPLC methods are particularly well-suited for this compound. A common approach involves using a C18 or a specialized reverse-phase column, such as a Newcrom R1, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, acidified to ensure proper peak shape and retention. sielc.comfresnostate.edu

For standard analysis with UV detection, phosphoric acid is an effective acidifier. However, when the HPLC system is coupled with a mass spectrometer (LC-MS), a volatile acid like formic acid must be used in the mobile phase to ensure compatibility with the MS detector. sielc.com HPLC methods developed for analytical purposes are often scalable, allowing them to be adapted for preparative separation, which is essential for isolating impurities. sielc.comsielc.com

| Parameter | Condition | Reference |

|---|---|---|

| Column Type | Reverse Phase (e.g., Newcrom R1, C-18) | sielc.comfresnostate.edu |

| Mobile Phase | Acetonitrile (MeCN), Water, and an acidifier | sielc.comsielc.com |

| Acidifier (UV Detection) | Phosphoric Acid | sielc.com |

| Acidifier (MS Detection) | Formic Acid | sielc.comsielc.com |

| Application | Analytical quantification and preparative isolation | sielc.com |

Mass Spectrometry (MS) Techniques in Analysis

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the analysis of Salicylamide O-acetic acid and its related compounds. researchgate.net This hyphenated technique provides high sensitivity and selectivity, allowing for both the identification and quantification of the compound in complex matrices. nih.gov

In LC-MS/MS analysis of similar acidic compounds, detection is often performed in multiple reaction monitoring (MRM) mode, which enhances specificity. This involves monitoring a specific transition from a precursor ion (the molecular ion of the analyte) to a product ion. For instance, in the analysis of the related compound salicylic (B10762653) acid, a common transition monitored is m/z 137.0 → 93.0. nih.gov The choice of mobile phase is critical, with solvents like acetonitrile and additives such as formic acid being preferred for their volatility and compatibility with electrospray ionization (ESI) sources. sielc.comnih.gov

| Technique | Ionization Mode | Key Application | Example Ion Transition (Related Compound) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Electrospray Ionization (ESI) | Sensitive and selective quantification | m/z 178.9 → 136.8 (for Acetylsalicylic acid) | nih.gov |

| GC-MS | Electron Ionization (EI) | Structural analysis and identification | Top Peak m/z: 121 (for this compound) | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation of this compound and its derivatives. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, NOESY, HETCOR, HMBC) techniques are employed to confirm the compound's chemical structure. srce.hrresearchgate.net

In the ¹H NMR spectrum of the parent compound, salicylamide, the two amide protons often appear as distinct signals due to the hindered rotation of the C-N bond in the amide group. srce.hrspcmc.ac.in Analysis of chemical shifts, coupling constants, and connectivities observed in 2D NMR spectra allows for the complete assignment of all protons and carbons, confirming the molecular framework and the position of substituents. nih.govsrce.hr These detailed spectroscopic studies provide definitive proof of the compound's structure. researchgate.net

| Technique | Information Obtained | Application | Reference |

|---|---|---|---|

| ¹H NMR | Proton environment, chemical shifts, coupling constants | Identification of functional groups and proton connectivity | srce.hr |

| ¹³C NMR | Carbon skeleton and chemical environment of carbons | Confirmation of the number and type of carbon atoms | srce.hr |

| 2D NMR (COSY, HMBC, etc.) | H-H and C-H correlations | Unambiguous assignment of the complete molecular structure | nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and for studying intramolecular interactions. farmaceut.orgresearchgate.net The FTIR spectrum provides characteristic absorption bands corresponding to the vibrations of specific chemical bonds. researchgate.net

For salicylamide and its derivatives, the spectrum typically shows characteristic bands for N-H stretching of the amide group, C=O stretching of both the amide and the carboxylic acid, and a broad O-H stretching band indicative of the carboxylic acid dimer formation through hydrogen bonding. spcmc.ac.inresearchgate.net The analysis of these bands confirms the presence of the key functional moieties within the molecule. The spectrum is often recorded using a potassium bromide (KBr) disc to hold the solid sample. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide N-H | Stretching (Asymmetric & Symmetric) | 3390, 3200 | spcmc.ac.in |

| Aromatic C-H | Stretching | 3060 | spcmc.ac.in |

| Carboxylic Acid O-H | Stretching (H-bonded) | 3300-2700 (broad) | spcmc.ac.in |

| Amide C=O | Stretching (Amide I) | 1680 | spcmc.ac.in |

| Amide N-H | Bending (Amide II) | 1630 | spcmc.ac.in |

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the mass percentages of its constituent elements. For this compound, with the molecular formula C₉H₉NO₄, this analysis provides experimental verification of its composition. nih.gov The theoretically calculated elemental composition serves as a benchmark against which experimental results are compared to confirm the purity and identity of a synthesized batch of the compound.

| Element | Symbol | Theoretical Mass Percentage (%) | Reference |

|---|---|---|---|

| Carbon | C | 55.39 | nih.gov |

| Hydrogen | H | 4.65 | nih.gov |

| Nitrogen | N | 7.18 | nih.gov |

| Oxygen | O | 32.79 | nih.gov |

Chromatographic Techniques for Impurity Isolation in Research

The isolation of impurities is a critical step in pharmaceutical research to ensure the characterization of all components in a drug substance. Chromatographic techniques are the primary methods used for this purpose. Analytical HPLC methods developed for this compound can be scaled up to preparative HPLC. sielc.comspringernature.com This allows for the separation and collection of larger quantities of impurities for subsequent structural elucidation. journalijar.com

The process often begins by using analytical HPLC to identify a sample batch that is enriched with the target impurity. neopharmlabs.com This enriched sample is then subjected to preparative chromatography. neopharmlabs.com The collected fractions containing the isolated impurity are analyzed again by analytical HPLC to confirm their purity. Once a pure impurity is obtained, its structure is typically determined using spectroscopic techniques like MS and NMR. journalijar.com The choice of chromatographic conditions, including the column and mobile phase, is tailored based on the chemical properties of the impurity and the active pharmaceutical ingredient. neopharmlabs.comnih.gov

Interactions of Salicylamide O Acetic Acid in Biological Systems

Interactions with Cyclooxygenase Enzymes

While direct enzymatic inhibition studies on Salicylamide (B354443) O-acetic acid are not extensively detailed in the available literature, its classification as a salicylate (B1505791) derivative suggests a potential interaction with cyclooxygenase (COX) enzymes. The parent compound, salicylamide, is known to be a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects by inhibiting both COX-1 and COX-2. patsnap.com This inhibition reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever. patsnap.com

The mechanism of action for related salicylates varies. For instance, aspirin (B1665792) (acetylsalicylic acid) irreversibly inhibits COX enzymes, whereas salicylic (B10762653) acid is considered a relatively weak inhibitor of COX activity in vitro. nih.govnih.gov However, some metabolites of salicylic acid have been shown to significantly inhibit COX-2-dependent prostaglandin (B15479496) synthesis at sites of inflammation. researchgate.net Given that Salicylamide O-acetic acid is a metabolite of salicylamide, its potential to interact with and inhibit COX enzymes remains an area of interest for its pharmacological profile.

Table 1: Comparison of Cyclooxygenase (COX) Interactions of Related Salicylates

| Compound | Target Enzyme(s) | Mechanism of Action | Reference |

| Salicylamide | COX-1 and COX-2 | Reversible inhibition, reducing prostaglandin synthesis. | patsnap.com |

| Aspirin | COX-1 and COX-2 | Irreversible inhibition through acetylation. | nih.gov |

| Salicylic Acid | COX-2 (primarily) | Weak in vitro inhibitor; metabolites show significant inhibition of PGE2 synthesis. | nih.govresearchgate.net |

Modulation of Inflammatory Pathways

The modulation of inflammatory pathways by this compound is intrinsically linked to its potential effects on cyclooxygenase enzymes. The anti-inflammatory properties of salicylates are primarily attributed to their ability to decrease the synthesis of pro-inflammatory prostaglandins. patsnap.com By inhibiting the COX pathway, these compounds can reduce the classic signs of inflammation, such as swelling, redness, and pain. patsnap.comnih.gov

Research on other salicylamide derivatives has demonstrated effective anti-inflammatory and analgesic activities. nih.gov These effects are achieved by mitigating the inflammatory cascade that is typically initiated by tissue injury or infection. The reduction in prostaglandin levels leads to decreased sensitization of pain receptors and a reduction in edema, or swelling. patsnap.comnih.gov

Interactions with Transcription Factors

The interaction of salicylates with transcription factors is a complex area of research, with most studies focusing on salicylic acid, particularly in plant biology. Salicylic acid is a key signaling molecule in plants that can modulate the activity of various transcription factors to regulate gene expression, especially in response to pathogens. nih.gov

Key transcription factors influenced by salicylic acid in plants include:

TGA Transcription Factors : These factors are central to the expression of genes downstream of salicylic acid production. mdpi.com Salicylic acid can induce redox changes that affect the DNA binding activity of TGA factors, which in turn activate the expression of pathogenesis-related (PR) genes. nih.govfrontiersin.org Interestingly, some TGA factors can also act as negative regulators of salicylic acid biosynthesis, indicating a feedback loop. mdpi.comnih.gov